molecular formula C22H27N3O4 B2664197 2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide CAS No. 898439-60-6

2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide

Numéro de catalogue: B2664197
Numéro CAS: 898439-60-6
Poids moléculaire: 397.475
Clé InChI: XMEMCNLRTJSYMZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzylpiperazinyl group, a pyran ring, and an acetamide group. The binding energies obtained in Argus Lab are −10.6447, −10.5517 kJ/mol and the chemscore values are 4.63, 0.16 to the compounds 2, 3 with the protein (PDB ID 3QLS) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 397.475. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature.

Applications De Recherche Scientifique

H1-Antihistamine and Mast Cell Stabilization

Research into N-benzylpiperazino derivatives has shown promising H1-antihistamine activity, which could be relevant for treating allergies and asthma. In particular, these compounds have been evaluated for their ability to stabilize mast cells and inhibit histamine release, a crucial factor in allergic reactions. One compound demonstrated potent H1-antihistamine activity, comparable to that of mepyramine, and inhibited histamine release in rat models, suggesting potential application in antianaphylactic treatments (Buckle et al., 1986).

Calcium Channel Blocker for Epilepsy Treatment

N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives have been identified as potent, selective blockers of T-type calcium channels. These blockers show promise as drug candidates for the treatment of generalized epilepsies, owing to their solubility, brain penetration, and negative results in Ames tests, indicating a favorable profile for clinical development (Bezençon et al., 2017).

Histamine H4 Receptor Ligands for Anti-inflammatory Applications

Compounds containing the 2-aminopyrimidine core have been synthesized as ligands for the histamine H4 receptor, offering potential anti-inflammatory and antinociceptive applications. This suggests their usefulness in developing treatments for inflammation and pain, supporting the potential of H4R antagonists in therapeutic applications (Altenbach et al., 2008).

Central Nervous System Receptor Affinity

(1-Benzylpiperazin-2-yl)methanols have been synthesized from (S)-serine, showing interaction with σ1-receptors. This indicates potential applications in developing drugs targeting central nervous system disorders, highlighting the versatility of benzylpiperazine derivatives in medicinal chemistry (Beduerftig et al., 2001).

Orientations Futures

The compound and its derivatives could be further evaluated for their potential therapeutic applications. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . Further studies could also focus on the synthesis of this compound and its derivatives, and their evaluation for various biological activities.

Propriétés

IUPAC Name

2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-2-8-23-22(27)17-29-21-16-28-19(13-20(21)26)15-25-11-9-24(10-12-25)14-18-6-4-3-5-7-18/h2-7,13,16H,1,8-12,14-15,17H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEMCNLRTJSYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.